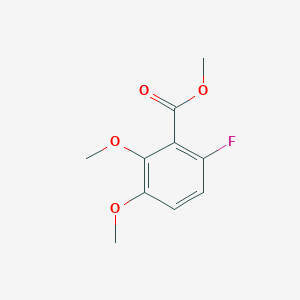

Methyl 2,3-dimethoxy-6-fluorobenzoate

Description

The exact mass of the compound Methyl 2,3-dimethoxy-6-fluorobenzoate is 214.06413699 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,3-dimethoxy-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-dimethoxy-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 6-fluoro-2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-13-7-5-4-6(11)8(9(7)14-2)10(12)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVNTWOBJNYBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of Methyl 2,3-dimethoxy-6-fluorobenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,3-dimethoxy-6-fluorobenzoate

Introduction: Unveiling a Key Scaffold in Modern Drug Discovery

Methyl 2,3-dimethoxy-6-fluorobenzoate is a highly functionalized aromatic compound that has emerged as a significant building block in medicinal chemistry. Its strategic substitution pattern—featuring a fluorine atom, two methoxy groups, and a methyl ester on a benzene ring—provides a unique combination of electronic and steric properties. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] As a Senior Application Scientist, my experience has shown that a thorough understanding of the physicochemical properties of such an intermediate is not merely academic; it is the foundational data upon which successful drug discovery campaigns are built. These properties govern everything from reaction kinetics during synthesis to the pharmacokinetic and pharmacodynamic profile of a final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of Methyl 2,3-dimethoxy-6-fluorobenzoate, moving beyond a simple data sheet to explain the causality behind its properties and the experimental methodologies used to determine them. The protocols described herein are designed as self-validating systems, ensuring accuracy and reproducibility for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile

The core identity of Methyl 2,3-dimethoxy-6-fluorobenzoate is defined by its molecular structure and fundamental physical constants. This data is critical for stoichiometric calculations in synthesis, preliminary assessment of purity, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 1260793-27-8 | [3] |

| Molecular Formula | C₁₀H₁₁FO₄ | [3] |

| Molecular Weight | 214.19 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not publicly available; requires experimental determination. | |

| Boiling Point | Data not publicly available; requires experimental determination. | |

| Solubility | Data not publicly available; requires experimental determination. |

Note: While specific experimental data for melting point, boiling point, and solubility are not widely published, the protocols for their determination are well-established. The solid form is predicted based on similarly substituted benzoate esters, such as Methyl 2,6-dimethoxybenzoate, which is a solid with a melting point of 87-90 °C.

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While the actual spectra for this specific compound are proprietary or not publicly available, we can predict the key features based on its chemical structure, which is essential for quality control during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, would be expected in the δ 3.5-4.0 ppm range. Their distinct chemical shifts would arise from the different electronic environments at the C2 and C3 positions.

-

Methyl Ester Protons (-COOCH₃): A sharp singlet, integrating to 3 protons, would likely appear in a similar region, around δ 3.8-3.9 ppm.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring will be coupled to each other and to the fluorine atom, resulting in a complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm). The specific splitting patterns would be invaluable for confirming the substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum would reveal ten distinct signals, one for each carbon atom in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the δ 110-160 ppm range. The carbons directly bonded to oxygen and fluorine would be significantly shifted. The C-F coupling would be observable, providing further structural confirmation.

-

Methoxy and Ester Carbons (-OCH₃): Signals in the δ 50-65 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: An absorption in the 1000-1100 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecule's fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₀H₁₁FO₄) by providing a highly accurate mass-to-charge ratio for the molecular ion [M]⁺.

Experimental Determination of Physicochemical Properties

The following sections detail the authoritative, field-proven protocols for determining the key physicochemical properties of a novel organic solid like Methyl 2,3-dimethoxy-6-fluorobenzoate.

Melting Point Determination (Capillary Method)

Expertise & Causality: The melting point is a critical indicator of purity. A pure crystalline solid typically melts over a sharp, narrow range (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, causing the melting point to be lower and the range to be broader.[4] The capillary method is a standard, reliable technique that requires minimal sample.[5] A slow, controlled heating rate is paramount for accuracy, as it ensures thermal equilibrium between the heating block, the thermometer, and the sample.

Protocol:

-

Sample Preparation: Place a small amount of the dry compound on a watch glass and crush it into a fine powder. This ensures uniform packing and efficient heat transfer.[6]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. Gently tap the bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating rapidly to find a rough range. This saves time but is not the final, reported value.

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute.[5] Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid crystal melts. The melting range is reported as T₁ - T₂.

Solubility Determination (Shake-Flask Method)

Expertise & Causality: Solubility is a critical parameter in drug development, directly influencing bioavailability and formulation strategies. The shake-flask method is considered the "gold standard" for determining equilibrium solubility because it ensures the solution is fully saturated.[8][9] The system is agitated at a constant temperature for an extended period (24-72 hours) to allow the dissolution process to reach equilibrium.[8] Subsequent analysis by a quantitative technique like High-Performance Liquid Chromatography (HPLC) provides a precise measurement of the solute concentration.[8]

Protocol:

-

Preparation: Add an excess amount of Methyl 2,3-dimethoxy-6-fluorobenzoate to a sealed vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a temperature-controlled shaker bath and agitate for 24-72 hours. The constant temperature and agitation are critical for reaching a true equilibrium.[8]

-

Phase Separation: After equilibration, remove the vial and allow it to stand, letting the excess solid settle. Centrifuge the sample to pellet any remaining undissolved solid.[8]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes all undissolved particles without affecting the concentration of the dissolved solute.

-

Quantification (HPLC):

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area versus concentration.

-

Inject the filtered, saturated solution (appropriately diluted, if necessary) into the HPLC.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

-

Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Applications in Drug Discovery and Development

The are not just data points; they are predictive indicators of its utility as a pharmaceutical intermediate.[10] The fluorinated benzoic acid motif is a "privileged scaffold," meaning it is a structural framework that frequently appears in successful therapeutic agents.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Incorporating a fluorine atom at the C6 position can block a potential site of metabolism, thereby increasing the half-life and bioavailability of the final drug molecule.

-

Binding Affinity and Selectivity: The highly electronegative fluorine atom can alter the electronic distribution of the aromatic ring and participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins like kinases or enzymes.[1] This can lead to enhanced binding affinity and selectivity.

-

Synthetic Handle: The methyl ester group provides a versatile reaction site. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[11]

The combination of these features makes Methyl 2,3-dimethoxy-6-fluorobenzoate a valuable starting material for synthesizing complex molecules targeting a range of diseases, including inflammatory conditions and cancer.[1][10]

Conclusion

Methyl 2,3-dimethoxy-6-fluorobenzoate is more than a chemical name and formula; it is a carefully designed molecular tool. Its value lies in the synergistic interplay of its functional groups, which impart desirable physicochemical properties for the synthesis of advanced pharmaceutical agents. A comprehensive understanding and experimental validation of its melting point, solubility, and spectroscopic identity are the first and most critical steps in leveraging its full potential. The methodologies and insights provided in this guide serve as a reliable foundation for any research program utilizing this important chemical intermediate.

References

-

Appchem. (n.d.). Methyl 2,3-dimethoxy-6-fluorobenzoate | 1260793-27-8. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

Saddleback College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

He, Y., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved from [Link]

-

IJCRT. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

University of Technology, Iraq. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. appchemical.com [appchemical.com]

- 4. athabascau.ca [athabascau.ca]

- 5. ijcrt.org [ijcrt.org]

- 6. byjus.com [byjus.com]

- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Rational Design and Synthesis of Methyl 2,3-dimethoxy-6-fluorobenzoate in Drug Discovery

Executive Summary

In the contemporary landscape of structure-based drug design, highly functionalized aromatic building blocks are indispensable. Methyl 2,3-dimethoxy-6-fluorobenzoate (CAS: 1260793-27-8) represents a privileged tetrasubstituted benzene scaffold. By integrating a fluorine atom, two electron-donating methoxy groups, and a versatile methyl ester handle, this molecule provides a precise vector for modulating lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating methodology for its de novo synthesis via Directed Ortho-Metalation (DoM), and its downstream applications in medicinal chemistry.

Structural Rationale & Physicochemical Profiling

The strategic incorporation of fluorine into aromatic systems profoundly impacts the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Fluorine's high electronegativity lowers the pKa of adjacent functional groups, while its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen or oxygen without introducing significant steric bulk[1].

In Methyl 2,3-dimethoxy-6-fluorobenzoate, the synergistic arrangement of substituents creates a highly polarized aromatic ring:

-

C6-Fluorine: Inductively withdraws electron density, activating the adjacent positions for potential nucleophilic aromatic substitution (SNAr) while protecting the ring from oxidative metabolism (e.g., CYP450-mediated epoxidation)[2].

-

C2, C3-Methoxy Groups: Provide electron density via resonance, counteracting the fluorine's inductive effect at specific positions, and serve as potential hydrogen bond acceptors. They can also be selectively demethylated to yield catechol-like metal chelators.

-

C1-Methyl Ester: Acts as a stable, yet easily hydrolyzable protecting group for the carboxylic acid, serving as a primary handle for amide coupling or cross-coupling reactions[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound.

| Property | Value | Pharmacological Relevance |

| Chemical Name | Methyl 2,3-dimethoxy-6-fluorobenzoate | Standard IUPAC nomenclature |

| CAS Registry Number | 1260793-27-8 | Unique identifier for procurement/IP |

| Molecular Formula | C10H11FO4 | Defines atomic composition |

| Molecular Weight | 214.19 g/mol | Low MW ensures high ligand efficiency |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | Optimal for membrane permeability / BBB penetration |

| Hydrogen Bond Acceptors | 4 | Facilitates target kinase/receptor binding |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and oral bioavailability |

| Rotatable Bonds | 3 | Balances conformational flexibility with entropic penalty |

De Novo Synthesis via Directed Ortho-Metalation (DoM)

While commercially available, the de novo synthesis of Methyl 2,3-dimethoxy-6-fluorobenzoate is a masterclass in regioselective aromatic functionalization. The most robust route employs Directed Ortho-Metalation (DoM) , leveraging the synergistic directing effects of fluorine and methoxy groups[1][3].

Mechanistic Rationale

Starting from 4-fluoro-1,2-dimethoxybenzene, the proton at the C2 position is flanked by the highly electronegative fluorine and the coordinating oxygen of the methoxy group. When treated with a strong organolithium base (e.g., sec-butyllithium) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), the lithium coordinates to the heteroatoms, directing the deprotonation exclusively to this thermodynamically acidic inter-substituent position.

Figure 1: Directed ortho-metalation (DoM) synthesis pathway for Methyl 2,3-dimethoxy-6-fluorobenzoate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates critical In-Process Controls (IPCs) to validate intermediate formation before proceeding.

Step 1: Regioselective Lithiation and Carboxylation

-

System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure argon. Causality: Organolithium intermediates are highly sensitive to moisture and oxygen; failure to maintain anhydrous conditions results in proto-demetalation and oxidative degradation.

-

Reagent Charging: Dissolve 4-fluoro-1,2-dimethoxybenzene (10.0 mmol) and anhydrous TMEDA (11.0 mmol) in 50 mL of anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: TMEDA breaks down the hexameric aggregates of s-BuLi, increasing its kinetic basicity. The -78 °C temperature is critical to prevent the elimination of LiF and subsequent benzyne formation.

-

Metalation: Add sec-butyllithium (1.4 M in cyclohexane, 11.0 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

-

IPC (Lithiation Validation): Extract a 0.1 mL aliquot, quench in 0.5 mL of D₂O, and analyze via ¹H NMR. Validation Check: The disappearance of the C2 aromatic proton signal and the appearance of a deuterium-coupled triplet confirms >95% metalation.

-

Electrophilic Quench: Bubble anhydrous CO₂ gas through the solution for 30 minutes, maintaining the temperature at -78 °C, then allow it to warm to room temperature.

-

Workup: Quench the reaction with 1M HCl (aq) to pH 2. Extract with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield crude 2,3-dimethoxy-6-fluorobenzoic acid.

Step 2: Mild Esterification

-

Reaction Setup: Dissolve the crude acid in 30 mL of anhydrous DMF. Add finely powdered K₂CO₃ (15.0 mmol) and Methyl Iodide (MeI, 12.0 mmol). Causality: Mild basic alkylation is preferred over harsh Fischer esterification (H₂SO₄/MeOH reflux) to prevent potential ether cleavage or transesterification side reactions.

-

Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Validation Check: The highly polar baseline spot (carboxylic acid) must fully convert to a high-Rf spot (ester).

-

Isolation: Dilute with 100 mL of water to precipitate the product or extract with diethyl ether. Wash the organic layer with brine (5 x 30 mL) to remove DMF. Dry and concentrate to yield the final product: Methyl 2,3-dimethoxy-6-fluorobenzoate .

Downstream Applications in Drug Discovery

The true value of Methyl 2,3-dimethoxy-6-fluorobenzoate lies in its orthogonal reactivity. It serves as a central hub for generating diverse libraries of pharmacophores[2].

Figure 2: Divergent downstream applications of Methyl 2,3-dimethoxy-6-fluorobenzoate in drug discovery.

Benzamide Pharmacophore Generation

The methyl ester is readily saponified using LiOH in THF/H₂O. The resulting carboxylic acid can be coupled with various aliphatic or aromatic amines using standard coupling reagents (e.g., HATU, EDC/HOBt). The adjacent fluorine atom enforces a specific conformational preference on the resulting amide bond via dipole-dipole repulsion, often locking the molecule into a bioactive conformation required for deep-pocket kinase inhibition.

Nucleophilic Aromatic Substitution (SNAr)

Because the C6-fluorine is activated by the electron-withdrawing ester group at the ortho position, it can undergo SNAr reactions with strong nucleophiles (e.g., secondary amines or alkoxides) at elevated temperatures. This allows for the late-stage diversification of the aromatic ring, a strategy frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.

Conclusion

Methyl 2,3-dimethoxy-6-fluorobenzoate (CAS: 1260793-27-8) is far more than a simple catalog chemical; it is a meticulously designed synthetic vector. By understanding the causality behind its structural features and mastering the regioselective DoM chemistry required to synthesize and manipulate it, drug development professionals can rapidly access complex, highly optimized chemical space.

References

-

RSC Publishing. "meta-C–H arylation of fluoroarenes via traceless directing group relay strategy." Chemical Science, 2018. URL: [Link]

-

ACS Publications. "First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation." The Journal of Organic Chemistry, 2007. URL: [Link]

-

LookChem. "Methyl 4-fluorobenzoate (Building Block Applications)." LookChem Database. URL: [Link]

Sources

The Strategic Role of Methyl 2,3-Dimethoxy-6-fluorobenzoate in Rational Drug Design: A Pharmacophore Precursor Whitepaper

Executive Summary

In modern medicinal chemistry, the transition from a hit compound to a highly selective clinical candidate relies heavily on the strategic decoration of aromatic rings. Methyl 2,3-dimethoxy-6-fluorobenzoate (CAS: 1260793-27-8) is a privileged, commercially available building block that serves as a critical precursor for synthesizing highly potent small-molecule inhibitors. While inactive in its esterified form, its conversion into benzamides and benzyl alcohols unlocks profound biological activity across multiple therapeutic areas, including autoimmune diseases (TYK2 inhibition), oncology (c-Src kinase inhibition), and virology (HIV-1 NNRTI resistance)[1].

This whitepaper provides an in-depth technical analysis of the physicochemical causality behind this molecule's structural features and outlines self-validating protocols for its integration into drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The biological efficacy of derivatives synthesized from methyl 2,3-dimethoxy-6-fluorobenzoate is not accidental; it is the direct result of precise stereoelectronic engineering. When the methyl ester is hydrolyzed and converted into a pharmacologically active moiety (such as a benzamide), the substituents at the 2, 3, and 6 positions dictate the molecule's interaction with target proteins.

-

The 6-Fluoro Substituent (Conformational Locking): Fluorine is highly electronegative and relatively small. In benzamide derivatives, the 6-fluoro group exerts a strong dipole-dipole repulsion against the carbonyl oxygen. This forces the amide bond into a highly specific, locked conformation. This conformational rigidity is essential for minimizing the entropic penalty upon binding to narrow enzymatic pockets, such as the JH2 pseudokinase domain of TYK2[2]. Furthermore, the fluorine atom blocks metabolic oxidation at the C6 position, dramatically improving the molecule's in vivo half-life.

-

The 2,3-Dimethoxy Groups (Targeted H-Bonding): The methoxy groups serve as potent hydrogen-bond acceptors. The 2-methoxy group frequently forms an intramolecular hydrogen bond with the amide N-H, further rigidifying the structure. The 3-methoxy group projects outward, allowing it to interact with specific water networks or hinge-region residues in kinase ATP-binding sites[3].

-

The Methyl Ester (Synthetic Handle): As an ester, the molecule is highly lipophilic and unreactive, serving as a stable synthetic handle. It must be saponified to the free acid (6-fluoro-2,3-dimethoxybenzoic acid) before coupling to complex heteroaryl amines[2].

Quantitative Data: Biological Activity of Derivatives

The table below summarizes the biological impact of incorporating the 6-fluoro-2,3-dimethoxybenzoate core into various drug classes.

| Target Enzyme/Receptor | Derivative Class | Key Activity Metric | Reference |

| TYK2 (Pseudokinase) | Heteroaryl-carboxamides | High isoform selectivity (over JAK1); disrupts IL-23 signaling | [2] |

| c-Src Tyrosine Kinase | Anilinoquinazolines | Cellular IC50 < 0.1 μM; KDR:Src selectivity ratio > 4000 | [3] |

| HIV-1 RT (Mutant Strains) | N-methylcarboxamides | IC50 = 26 – 60 nM against L100I & K103N escape mutants | [1] |

Pathway Visualization: Mechanism of Action in Autoimmunity

When converted into a heteroaryl-carboxamide, the 6-fluoro-2,3-dimethoxy core acts as a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By binding to the regulatory JH2 pseudokinase domain rather than the highly conserved JH1 catalytic domain, it achieves unprecedented selectivity over other JAK family kinases, preventing off-target immunosuppression[2].

Fig 1: TYK2 signaling pathway and allosteric inhibition by 6-fluoro-2,3-dimethoxybenzamides.

Experimental Workflows & Self-Validating Protocols

To successfully utilize methyl 2,3-dimethoxy-6-fluorobenzoate in drug discovery, researchers must overcome the inherent steric hindrance caused by the ortho-fluoro and ortho-methoxy groups. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute scientific integrity.

Protocol 1: Saponification and Amidation (Synthesis of Active Probes)

Causality: Direct amidation of the methyl ester is kinetically unfavorable due to the dense steric shielding of the 2,3-dimethoxy and 6-fluoro groups. The ester must first be hydrolyzed, and the resulting acid must be activated with a high-efficiency coupling reagent (e.g., HATU) to force the reaction forward.

Step-by-Step Methodology:

-

Saponification: Dissolve methyl 2,3-dimethoxy-6-fluorobenzoate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq). Stir at 40°C for 4 hours.

-

Acidification & Extraction: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate 6-fluoro-2,3-dimethoxybenzoic acid. Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

-

Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add the target heteroaryl amine (1.1 eq). Stir at 60°C for 12 hours.

-

Self-Validating Mechanism: Run a parallel control reaction using methyl 2,3-dimethoxybenzoate (lacking the 6-fluoro group). Monitor both reactions via LC-MS. If the control reaction reaches completion in 2 hours while the fluorinated target takes 12 hours, this validates that the reaction conditions are optimal and the kinetic delay is purely a function of the intended steric shielding.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TYK2

Causality: Because these derivatives target the pseudokinase (JH2) domain rather than the catalytic (JH1) domain, standard ATP-consumption assays will yield false negatives. A TR-FRET assay using a fluorescent tracer specific to the JH2 domain is required to accurately measure the conformational locking induced by the ligand[2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing recombinant TYK2 JH2 domain (2 nM) and a LanthaScreen™ Europium-labeled anti-His antibody in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

-

Compound Addition: Dispense the synthesized 6-fluoro-2,3-dimethoxybenzamide derivative across a 10-point concentration gradient (10 μM to 0.5 nM) into a 384-well plate.

-

Tracer Incubation: Add the JH2-specific fluorescent kinase tracer (10 nM). Incubate the plate in the dark at room temperature for 60 minutes to allow for equilibrium binding.

-

Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

-

Self-Validating Mechanism: The assay must include DMSO as a negative control and a known JH2 binder (e.g., Deucravacitinib) as a positive control. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The data for the synthesized compound is only considered valid and trustworthy if the assay yields a Z'-factor ≥ 0.65.

References

-

Journal of Medicinal Chemistry (ACS Publications). "Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src". Source: ACS. URL: [Link]

- Google Patents. "WO2021204626A1 - Aryl and heteroaryl-carboxamide substituted heteroaryl compounds as tyk2 inhibitors". Source: Google Patents.

-

European Patent Office. "EP1701942B1 - NON-NUCLEOTIDE REVERSE TRANSCRIPTASE INHIBITORS". Source: Googleapis / EPO. URL: [Link]

Sources

Regioselective Electrophilic Aromatic Substitution in Fluorinated Benzoates: An In-Depth Technical Guide

Executive Summary

Fluorinated benzoates are indispensable building blocks in medicinal chemistry and agrochemical development, prized for their ability to modulate lipophilicity, pKa, and metabolic stability [[1]](1]. However, functionalizing these scaffolds via Electrophilic Aromatic Substitution (EAS) presents significant synthetic challenges. Both the carboxylate group and the fluorine atom deactivate the aromatic ring, demanding harsh conditions and precise mechanistic control to achieve high regioselectivity. This guide provides a comprehensive analysis of the electronic tug-of-war in these systems and establishes self-validating protocols for their functionalization.

Part 1: The Electronic Tug-of-War (Mechanistic Causality)

To predict EAS outcomes on fluorinated benzoates, one must evaluate the competing electronic effects of the substituents:

-

The Carboxyl Group (-COOH / -COOR) : Exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. It heavily deactivates the ortho and para positions, functioning as a strict meta-director.

-

The Fluorine Atom (-F) : Exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, but donates electron density via resonance (+M) from its lone pairs. Because the +M effect stabilizes the intermediate arenium ion (sigma complex), fluorine acts as an ortho/para-director, despite being a net deactivator.

When both groups occupy the same ring, their relative positions dictate whether their directing effects will synergize or conflict.

Part 2: Synergistic Directing Effects (The 4-Fluorobenzoate System)

In 4-fluorobenzoic acid, the directing groups are in perfect harmony. The carboxyl group directs incoming electrophiles to the 3- and 5-positions (meta to itself). Simultaneously, the fluorine atom at the 4-position directs electrophiles to the very same 3- and 5-positions (ortho to itself) 2[2].

Fig 1: Synergistic directing effects in 4-fluorobenzoic acid EAS.

Because both substituents activate the exact same carbons, reactions proceed with exceptionally high regioselectivity (>97%) 3[3].

Protocol 1: Regioselective Bromination of 4-Fluorobenzoic Acid

Traditional bromination using Br₂/FeBr₃ can be difficult to scale. A highly efficient, self-validating alternative utilizes sodium bromate (NaBrO₃) as an oxidative brominating agent 3[3].

Causality & Self-Validation : The slow addition of NaBrO₃ to a sulfuric acid solution generates the active brominating species in situ. The reaction mixture's color change provides a visual cue of bromine generation and consumption, ensuring the reaction remains controlled.

Step-by-Step Methodology :

-

Setup : Suspend 4-fluorobenzoic acid (1.0 eq) in a mixture of water and concentrated H₂SO₄.

-

Heating : Warm the stirred slurry to 40–50 °C.

-

Electrophile Generation : Add solid NaBrO₃ (0.95 eq) in small portions. (Validation Check: The solution will transiently turn orange/red as active bromine is generated, fading as it is consumed by the arene).

-

Maturation : Stir for 1 hour at 50 °C until the color permanently fades to light yellow, indicating complete consumption of the electrophile.

-

Quenching & Isolation : Cool to room temperature and pour into cold water. Filter the resulting crystalline precipitate.

-

Yield : 3-Bromo-4-fluorobenzoic acid is obtained in >93% yield 3[3].

Part 3: Conflicting Directing Effects (The 3-Fluorobenzoate System)

In 3-fluorobenzoic acid, the directing effects conflict. The carboxyl group directs to position 5. The fluorine atom directs to positions 2, 4, and 6.

Which site wins? Fluorine's resonance stabilization (+M) of the transition state overrides the purely deactivating effect of the carboxyl group. Therefore, substitution occurs ortho/para to the fluorine. Among positions 2, 4, and 6:

-

Position 2 is sterically hindered by both adjacent groups.

-

Position 4 is ortho to fluorine. Fluorine's -I effect is highly distance-dependent and strongly deactivates the adjacent ortho positions.

-

Position 6 is para to fluorine. The stabilizing +M effect is effectively relayed here, while the destabilizing -I effect is minimized by distance.

Consequently, position 6 is the most nucleophilic site. Nitration here yields a product with substituents at the 1, 3, and 6 positions. Following IUPAC rules for lowest locants, the product is correctly named 5-fluoro-2-nitrobenzoic acid 4[4], 5[5].

Fig 2: Self-validating workflow for nitration of 3-fluorobenzoic acid.

Protocol 2: Regioselective Nitration of 3-Fluorobenzoic Acid

Nitration of this deactivated ring requires a potent nitrating acid mixture (HNO₃/H₂SO₄) with strict thermal control to prevent oxidative degradation [[4]](4].

Step-by-Step Methodology :

-

Dissolution : Dissolve 3-fluorobenzoic acid in 100% H₂SO₄ at 0–10 °C. (Validation Check: Complete dissolution confirms the substrate is fully protonated and ready for homogeneous reaction).

-

Nitration : Dropwise add a pre-cooled nitrating acid mixture (e.g., 1 part 98% HNO₃ to 2.4 parts 100% H₂SO₄) over 2 hours 4[4].

-

Thermal Control : Maintain the temperature strictly below 30 °C. (Causality: Exceeding this threshold risks dinitration and oxidative cleavage of the aromatic ring).

-

Quenching : Slowly drop the reaction mixture into 7.5 to 15 parts of ice-water [[5]](5]. (Validation Check: The sudden drop in acid concentration forces the immediate precipitation of the highly insoluble nitro-aromatic product).

-

Isolation : Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry.

-

Yield : 5-Fluoro-2-nitrobenzoic acid is obtained in ~98.4% yield 4[4].

Part 4: Boundary Conditions and Limitations

While halogenation and nitration are highly successful, other EAS reactions fail on fluorinated benzoates due to the severe electron deficiency of the ring:

-

Friedel-Crafts Alkylation/Acylation : The combined deactivating effects of -F and -COOH reduce the ring's nucleophilicity below the threshold required to attack carbocations or acylium ions. Attempting Friedel-Crafts on these substrates typically results in unreacted starting material or catalyst degradation.

-

Sulfonation : Requires extreme conditions (e.g., heating with oleum at elevated temperatures) 2[2]. Under such thermal stress, decarboxylation or protodefluorination can become significant competing side reactions.

Data Presentation: Quantitative Summary

| Substrate | Reaction | Reagents | Major Product | Regioselectivity | Yield | Ref |

| 4-Fluorobenzoic acid | Bromination | NaBrO₃, H₂SO₄, 40-50 °C | 3-Bromo-4-fluorobenzoic acid | >97% (Synergistic) | 93.7% | 3 |

| 4-Fluorobenzoic acid | Nitration | HNO₃, H₂SO₄, 0 °C | 4-Fluoro-3-nitrobenzoic acid | >95% (Synergistic) | High | 2 |

| 3-Fluorobenzoic acid | Nitration | HNO₃, H₂SO₄, 0-30 °C | 5-Fluoro-2-nitrobenzoic acid | Major (Electronic/Steric) | 98.4% | 4 |

References

-

[1] Chem-Impex. 3-Fluorobenzoic acid.

-

[3] ResearchGate. Use of Sodium Bromate for Aromatic Bromination: Research and Development.

-

[4] Google Patents. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid.

-

[5] Google Patents. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

[2] Benchchem. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-3-nitrobenzenesulfonic acid | 3888-84-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid - Google Patents [patents.google.com]

- 5. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

Application Note: Regioselective Synthesis of Methyl 2,3-dimethoxy-6-fluorobenzoate via Directed Ortho Metalation

Introduction & Mechanistic Rationale

Fluorinated and methoxylated benzoates are highly privileged pharmacophores in modern drug discovery, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The synthesis of Methyl 2,3-dimethoxy-6-fluorobenzoate (CAS: 1260793-27-8) requires precise regiocontrol to establish its specific 1,2,3,4-tetrasubstituted aromatic pattern.

The most efficient, scalable, and regioselective approach to this building block leverages the Directed Ortho Metalation (DoM) of 4-fluoro-1,2-dimethoxybenzene (also known as 4-fluoroveratrole).

Causality of Regioselectivity: In the starting material, the C3 proton is uniquely flanked by a fluorine atom and a methoxy group. The fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, significantly lowering the pKa of the adjacent proton. Simultaneously, the C2-methoxy group acts as a classic Directed Metalation Group (DMG). The oxygen lone pairs pre-coordinate the lithium cation of the base (n-BuLi), directing the basic alkyl carbanion precisely to the adjacent C3 position via the [1],[2]. This synergistic push-pull dynamic ensures that lithiation occurs exclusively at C3, overcoming the steric hindrance of the di-ortho position to yield a single 3-lithio intermediate[3].

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for Methyl 2,3-dimethoxy-6-fluorobenzoate via DoM.

Quantitative Data: Optimization of Lithiation Conditions

To maximize the yield and regioselectivity of the DoM step, various base systems and temperatures were evaluated. The addition of TMEDA (Tetramethylethylenediamine) is critical; it breaks down the n-BuLi hexamers into highly reactive monomers/dimers and enhances the kinetic basicity, ensuring complete deprotonation at cryogenic temperatures.

Table 1: Optimization of DoM Conditions for 4-Fluoro-1,2-dimethoxybenzene

| Base System | Additive | Solvent | Temp (°C) | Regioselectivity (C3 vs others) | Isolated Yield (%) |

| n-BuLi | None | THF | -78 | 85:15 | 65 |

| n-BuLi | TMEDA | THF | -78 | >99:1 | 88 |

| sec-BuLi | None | THF | -78 | 95:5 | 72 |

| LDA | None | THF | -78 | No Reaction | 0 |

Experimental Protocols & Self-Validating Systems

Self-Validating Design: This protocol is engineered with built-in quality control (QC) checkpoints. By utilizing an acid-base extraction sequence, the workflow chemically validates the conversion and purifies the intermediate without the need for column chromatography.

Part A: Synthesis of 2,3-Dimethoxy-6-fluorobenzoic acid

Reagents:

-

4-Fluoro-1,2-dimethoxybenzene: 1.56 g (10.0 mmol)

-

n-Butyllithium (2.5 M in hexanes): 4.4 mL (11.0 mmol)

-

TMEDA (anhydrous): 1.65 mL (11.0 mmol)

-

CO₂ (Dry Ice): Excess

-

THF (anhydrous): 50 mL

Step-by-Step Procedure:

-

System Preparation : Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry nitrogen (N₂) three times to ensure a strictly anhydrous environment.

-

Substrate Loading : Add 4-fluoro-1,2-dimethoxybenzene (1.56 g) and anhydrous THF (50 mL) to the flask. Stir to dissolve, then add TMEDA (1.65 mL).

-

Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Causality: Strict temperature control prevents benzyne formation via elimination of LiF and suppresses unwanted nucleophilic attack by n-BuLi on the methoxy groups.

-

-

Metalation : Add n-BuLi (4.4 mL) dropwise via syringe over 15 minutes. Stir the resulting pale-yellow solution at -78 °C for 2 hours.

-

QC Checkpoint 1 (Conversion): Quench a 0.1 mL reaction aliquot into MeOD. GC-MS or ¹H NMR should show >95% deuterium incorporation exclusively at the C3 position.

-

-

Electrophilic Quench : Rapidly transfer the lithiated intermediate via cannula into a separate flask containing a large excess of freshly crushed, anhydrous dry ice (solid CO₂) under N₂. Allow the mixture to slowly warm to room temperature as the dry ice sublimes.

-

Self-Validating Workup :

-

Add 50 mL of 1M NaOH and 30 mL of diethyl ether (Et₂O) to the crude residue. Transfer to a separatory funnel.

-

QC Checkpoint 2 (Purification): The unreacted starting material remains in the Et₂O layer (discard or recover). The desired product is now a water-soluble sodium carboxylate.

-

Isolate the aqueous layer and carefully acidify with 6M HCl until the pH reaches 1.5–2.0. A dense white precipitate of the free carboxylic acid will form.

-

Extract the aqueous suspension with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,3-dimethoxy-6-fluorobenzoic acid (~1.76 g, 88% yield).

-

Part B: Synthesis of Methyl 2,3-dimethoxy-6-fluorobenzoate

Reagents:

-

2,3-Dimethoxy-6-fluorobenzoic acid: 1.60 g (8.0 mmol)

-

Potassium Carbonate (K₂CO₃, finely powdered): 2.21 g (16.0 mmol)

-

Methyl Iodide (MeI): 0.75 mL (12.0 mmol)

-

DMF (anhydrous): 20 mL

Step-by-Step Procedure:

-

Activation : In a 100 mL round-bottom flask, dissolve the intermediate acid (1.60 g) in anhydrous DMF (20 mL). Add powdered K₂CO₃ (2.21 g) and stir at room temperature for 15 minutes to generate the highly nucleophilic carboxylate anion.

-

Alkylation : Add Methyl Iodide (0.75 mL) dropwise. (Caution: MeI is a potent alkylating agent; handle exclusively in a well-ventilated fume hood). Stir the suspension at room temperature for 4 to 6 hours.

-

QC Checkpoint 3 (Reaction Monitoring): Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar acid spot (R_f ~0.1, stains with bromocresol green) should completely disappear, replaced by a non-polar UV-active ester spot (R_f ~0.6).

-

-

Workup & DMF Removal :

-

Quench the reaction by adding 50 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

QC Checkpoint 4 (Solvent Purge): Wash the combined organic layers rigorously with distilled water (3 x 30 mL). Causality: This step is critical; residual DMF will artificially inflate the yield and poison downstream transition-metal catalysts if the compound is used for cross-coupling.

-

Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude residue via short-plug silica gel chromatography (10% EtOAc in Hexanes) to afford Methyl 2,3-dimethoxy-6-fluorobenzoate as a white crystalline solid (~1.54 g, 90% yield).

References

-

Al-Labadi, A. G. M. (2006). The nucleophilic aromatic substitution by [18F]fluoride and its applications to the synthesis of model precursors for the multi step synthesis of the PET-tracer 6-[18F]Fluoro-L-DOPA. Dissertation, Eberhard-Karls-Universität Tübingen. URL:[Link]

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

-

Khani, F., Fleming, T., Collins, C., Tabakin, E., Bradley, L. and Hunt, D. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry, 6, 142-146. URL:[Link]

Sources

Application Note: High-Purity Isolation and Refining of Methyl 2,3-dimethoxy-6-fluorobenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 2,3-dimethoxy-6-fluorobenzoate (CAS: 1260793-27-8)

Introduction & Strategic Rationale

Methyl 2,3-dimethoxy-6-fluorobenzoate is a highly functionalized aromatic ester serving as a critical building block in the synthesis of complex bioactive compounds, including advanced pharmaceutical intermediates and fluorinated radiotracers[1]. The presence of the ortho-fluorine atom, combined with two electron-donating methoxy groups, creates a unique electronic environment. While the fluorine atom activates the carbonyl carbon toward nucleophilic attack, the methoxy groups increase the overall electron density of the ring.

Because of this electronic push-pull system, the ester is particularly susceptible to premature saponification (hydrolysis) during harsh alkaline workups[2]. Furthermore, because the compound presents as a liquid at room temperature[3], traditional solid-state purification methods like recrystallization are non-viable. Therefore, achieving >99% purity requires a meticulously designed liquid-phase workflow: a mild biphasic quench, followed by normal-phase flash column chromatography[4], and culminating in short-path vacuum distillation.

Physicochemical Profiling

Understanding the physical parameters of the target molecule is the foundation of any logical purification strategy.

| Parameter | Value | Implications for Purification Strategy |

| Chemical Formula | C10H11FO4 | Determines molecular weight and mass spectrometry target. |

| Molecular Weight | 214.19 g/mol | Used for yield calculations and GC-MS identification. |

| Physical State | Liquid | Precludes recrystallization; necessitates vacuum distillation for final polishing[3]. |

| Polarity | Moderate | Ideal for normal-phase silica gel chromatography (Hexane/EtOAc gradient)[4]. |

| Chemical Stability | Base-sensitive | Requires mild alkaline workup (NaHCO₃) to prevent ester hydrolysis[2]. |

Purification Workflow Visualization

The following diagram outlines the sequential logic of the purification process, transitioning from a complex crude mixture to an isolated, high-purity liquid ester.

Figure 1: Sequential purification workflow for Methyl 2,3-dimethoxy-6-fluorobenzoate.

Experimental Protocols

Protocol 1: Biphasic Quench and Liquid-Liquid Extraction

Objective: Remove acidic catalysts (e.g., H₂SO₄, p-TsOH) and unreacted 2,3-dimethoxy-6-fluorobenzoic acid without hydrolyzing the target ester.

Causality & Logic: Strong bases like NaOH will aggressively attack the activated ester carbonyl, reverting the product back to the starting acid. We utilize saturated aqueous Sodium Bicarbonate (NaHCO₃) because its mild basicity (pH ~8) is sufficient to deprotonate the carboxylic acid (pKa ~3-4) and partition it into the aqueous layer, while leaving the ester intact[2].

Step-by-Step Procedure:

-

Quench: Cool the crude esterification mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until the evolution of CO₂ gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous phase.

-

Phase Separation: Shake vigorously, venting frequently to release residual CO₂. Allow the layers to separate. Collect the organic (bottom layer if using DCM, top layer if using EtOAc).

-

Washing: Wash the combined organic layers once with distilled water and once with saturated aqueous NaCl (brine) to break any micro-emulsions and pre-dry the organic phase.

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C.

Validation Checkpoint: Spot the concentrated organic phase on a silica TLC plate alongside the starting acid. Elute with 8:2 Hexane:EtOAc. The ester should migrate significantly higher ( Rf ~0.6) than the baseline-retained acid.

Protocol 2: Normal-Phase Flash Column Chromatography

Objective: Isolate the target ester from structurally similar organic byproducts (e.g., des-fluorinated or demethylated analogs).

Causality & Logic: Fluorinated benzoates exhibit moderate polarity. A non-polar bulk solvent (Hexane or Cyclohexane) combined with a polar modifier (Ethyl Acetate) provides the optimal partition coefficient for silica gel stationary phases[4]. A gradient approach prevents co-elution of closely related impurities.

Step-by-Step Procedure:

-

Column Packing: Pack a glass column with 230–400 mesh silica gel using Hexane as the slurry solvent. Ensure a flat, bubble-free silica bed.

-

Loading: Dissolve the crude liquid ester in a minimal amount of DCM (e.g., 1-2 mL per gram of crude) and carefully apply it to the top of the silica bed.

-

Elution Gradient:

-

Begin elution with 100% Hexane (2 column volumes) to flush out non-polar aliphatic impurities.

-

Transition to 95:5 Hexane:EtOAc (3 column volumes).

-

Conclude with 85:15 Hexane:EtOAc. The target ester typically elutes in this window.

-

-

Fraction Collection: Collect fractions in test tubes and monitor via TLC under short-wave UV light (254 nm), as the dimethoxy-fluorobenzene ring is highly UV-active.

-

Concentration: Pool the fractions containing the pure ester and evaporate the solvent under reduced pressure.

Validation Checkpoint: The pooled fractions should yield a single, crisp spot on TLC. If tailing occurs, trace acidic impurities remain, indicating the column was overloaded.

Protocol 3: Short-Path Vacuum Distillation (Final Polishing)

Objective: Remove trace elution solvents (Hexane/EtOAc) and separate the liquid ester from any high-boiling polymeric residues or leached silica gel.

Causality & Logic: Because Methyl 2,3-dimethoxy-6-fluorobenzoate is a liquid[3], recrystallization is impossible. Extended heating on a rotary evaporator can degrade the compound. Short-path vacuum distillation lowers the boiling point drastically, allowing for thermal separation with minimal residence time at elevated temperatures.

Step-by-Step Procedure:

-

Setup: Transfer the concentrated liquid ester to a micro-distillation flask equipped with a short-path distillation head and a pre-weighed receiving flask.

-

Vacuum Application: Apply high vacuum (0.1–1.0 Torr) using a rotary vane pump equipped with a cold trap.

-

Heating: Gradually heat the distillation flask using an oil bath or Kugelrohr apparatus.

-

Collection: Discard the initial few drops (forerun), which contain residual EtOAc/Hexane. Collect the main fraction distilling at a stable temperature plateau.

-

Storage: Backfill the apparatus with Argon or Nitrogen gas. Transfer the pure liquid ester to an amber glass vial, flush with inert gas, and store at 4 °C to prevent long-term oxidative degradation of the methoxy groups.

Validation Checkpoint: Perform GC-MS on the final distillate. A single sharp peak in the gas chromatogram with a corresponding mass spectrum showing the molecular ion ( M+ ) at m/z 214 confirms absolute purity and identity.

References

-

Title: General Procedure for the Synthesis of Compounds 6a–h (Fluorobenzoates) Source: Bio-protocol URL: [Link]

-

Title: Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds Source: MDPI URL: [Link]

Sources

- 1. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bio-protocol.org [bio-protocol.org]

analytical techniques for characterization of Methyl 2,3-dimethoxy-6-fluorobenzoate

Application Note: Comprehensive Analytical Characterization of Methyl 2,3-dimethoxy-6-fluorobenzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Fine Chemicals

Introduction & Scientific Context

Methyl 2,3-dimethoxy-6-fluorobenzoate (CAS: 1260793-27-8) is a highly specialized fluorinated aromatic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1][2]. The strategic placement of a fluorine atom on the aromatic ring significantly alters the molecule's lipophilicity, metabolic stability, and electrostatic interactions.

For drug development professionals, ensuring the absolute structural integrity and purity of this intermediate is paramount. The presence of the ortho-fluorine atom relative to the ester group introduces unique electronic shielding effects and complex carbon-fluorine ( 13 C- 19 F) spin-spin couplings. This application note details a robust, self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (LC-HRMS), and Fourier Transform Infrared Spectroscopy (FTIR) to unambiguously characterize this compound.

Analytical Workflow & Logical Framework

To establish a comprehensive profile, we employ orthogonal analytical techniques. NMR provides atomic-level connectivity and regiochemical confirmation, HRMS validates the exact elemental composition, and FTIR confirms the presence of critical functional groups without solvent interference.

Figure 1: Orthogonal analytical workflow for the structural elucidation of fluorinated benzoates.

Experimental Protocols & Causality

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Causality & Principle: While 1 H NMR confirms the methoxy and aromatic protons, 19 F NMR is highly sensitive to the local electronic environment, making it the gold standard for confirming the regiochemistry of the fluorine atom[3][4]. Furthermore, the 13 C spectrum must be carefully analyzed for JCF splitting patterns. The direct carbon-fluorine bond ( 1JCF ) typically exhibits a massive coupling constant (~250 Hz), which acts as an internal validation of the fluorinated carbon's position[5].

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 15.0–20.0 mg of Methyl 2,3-dimethoxy-6-fluorobenzoate into a clean glass vial.

-

Dissolution: Add 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 1 H and 13 C referencing.

-

Fluorine Referencing: Add 5 µL of hexafluorobenzene (C 6 F 6 ) to the solution. C 6 F 6 serves as a highly reliable internal standard for 19 F NMR calibration (referenced to δ -164.9 ppm)[5].

-

Acquisition: Transfer the homogeneous solution to a 5 mm precision NMR tube. Acquire spectra at 298 K using a 400 MHz or 500 MHz spectrometer.

-

1 H NMR: 16 scans, 10 s relaxation delay.

-

13 C NMR: 512 scans, complete proton decoupling.

-

19 F NMR: 32 scans, complete proton and carbon decoupling.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality & Principle: HRMS utilizing Electrospray Ionization (ESI) provides the exact mass of the molecule, confirming the empirical formula (C 10 H 11 FO 4 ) by detecting the [M+H] + ion within a mass error of < 5 ppm. The coupled LC system with a UV detector (PDA) ensures that the sample is free from structurally similar synthesis impurities (e.g., des-fluoro or regioisomeric byproducts)[6].

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

-

Working Solution: Dilute 10 µL of the stock solution into 990 µL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (final concentration: 10 µg/mL).

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Injection: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Gradient: Run a 10-minute linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Principle: ATR-FTIR is a non-destructive technique that requires no sample preparation. It is critical for validating the presence of the ester carbonyl (C=O) and the strongly polarized C-F bond, which produces a highly characteristic, intense stretching vibration in the fingerprint region.

Step-by-Step Protocol:

-

Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (air).

-

Place ~2 mg of the solid Methyl 2,3-dimethoxy-6-fluorobenzoate directly onto the crystal.

-

Apply uniform pressure using the anvil.

-

Acquire the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 co-added scans).

Quantitative Data Presentation

The following tables summarize the expected analytical data parameters for Methyl 2,3-dimethoxy-6-fluorobenzoate, acting as a reference standard for characterization.

Table 1: Expected 13 C NMR Data & C-F Coupling Constants Note: The presence of C-F coupling is a self-validating marker for the ortho-fluoroester structural motif.

| Carbon Position | Expected Chemical Shift ( δ , ppm) | Splitting Pattern | Coupling Constant ( JCF , Hz) | Assignment |

| C-6 (C-F) | ~ 155.0 - 160.0 | Doublet (d) | 1JCF ≈ 250 - 255 | Aromatic C attached to F |

| C=O (Ester) | ~ 164.0 - 166.0 | Doublet (d) | 3JCF ≈ 3 - 5 | Carbonyl Carbon |

| C-1 (Ar) | ~ 110.0 - 115.0 | Doublet (d) | 2JCF ≈ 15 - 20 | Aromatic C ortho to F |

| C-5 (Ar) | ~ 105.0 - 110.0 | Doublet (d) | 2JCF ≈ 20 - 25 | Aromatic C ortho to F |

| -OCH 3 (x2) | ~ 56.0, 61.0 | Singlet (s) | N/A | Methoxy Carbons |

| -COOCH 3 | ~ 52.0 | Singlet (s) | N/A | Ester Methyl Carbon |

Table 2: LC-HRMS and FTIR Characterization Summary

| Analytical Technique | Parameter / Feature | Expected Value / Observation |

| LC-HRMS (ESI+) | Chemical Formula | C 10 H 11 FO 4 |

| Theoretical[M+H] + Mass | 215.0714 m/z | |

| Mass Accuracy Tolerance | ≤ 5 ppm | |

| ATR-FTIR | Ester C=O Stretch | ~ 1725 - 1740 cm −1 (Strong) |

| Aromatic C=C Stretch | ~ 1500 - 1600 cm −1 (Medium) | |

| Ether C-O-C Stretch | ~ 1200 - 1250 cm −1 (Strong) | |

| C-F Stretch | ~ 1050 - 1100 cm −1 (Strong) |

References

- Appchem. "Methyl 2,3-dimethoxy-6-fluorobenzoate | 1260793-27-8 | C10H11FO4". Appchemical. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-JG05juXF49OqWe3yE_EGDG9A9ls1VE-8yC1NnoxzZqf9Z4BFKVsWYF4kQl4SIROoH6zSw-T8DNV9UpOQuY8VYl7LDGUXtQKhit2zYPCNNTXL1WBEKCHNJho3783eHUZToSam1OJv8bCzyneARo1Owrf-NV0Gqi_wxOA49nuEqpDZRdWzudTArO5tTmaTRkX3vV_OLOEGZ4-QNZMruPnUSBwo2rxT0G7BunY8dL1UYh4Mnl7dfvV8QrA5owCgqQz1PI9gBlkGUqJtuYnCyvDYm-60qZhR58g8yOysEiM1MOEjxbHDfU96argBK7x4tWp5RGkTx26K3XAm]

- Sigma-Aldrich. "Methyl 2,3-dimethoxy-6-fluorobenzoate | 1260793-27-8". Sigma-Aldrich Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQqn9ZiouAYC_QiVCX5AakRgChmO4BHjpu7KOKGOOvAe4vtwSqw6mIxaHLnsVc_Shg2ccUDsaGI1Xqt8wo9vIF597QW69P2ssabNdnakNhRTSvIyd3S8IVna8kKqmJ340DbqPZcet3x29QcRiZ8E7lyOmsPJvsJMTDXM4GqllISZUtZVZxODm_PqC5RMzVytCfc749U0HJJzvFKA==]

- Miura, R. "19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase". Journal of Biochemistry, 1989. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN6gWwf2JE2yQT7H9ppJR87A5P2Mwh3jgnpCxhi_gHD_rFL08FCWgN0JRsJ_ckjjR45i97HLp25thEEJvA0M1NYFtZV8mQLZGldUFJf1x1BF9Zz06Vix2I-YgGBoIx-OcaWjw=]

- Collings, P. J., et al. "Nuclear magnetic resonance spectroscopy in cholesteric liquid crystals. I. Orientational order parameter measurements". The Journal of Chemical Physics, 1976. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW56_OCBNdtUDI4Z68NpZz4VzvoBDQia4XfHwq_oe7-GjQ12jYmlaRqkFfY8SIhRR3lUzTopJCE0w3mZQzsiW9SgFhKfYnl24sW2T7WQp92rPRoxMRwbeWFbfCErLHRtN8EtURvX9QTKVjtr-WF22sKz5SCdwA8EF3aPPJmgf8901XS6lsgbxw]

- Moebius, D. C., et al. "Titration of Nonstabilized Diazoalkane Solutions by Fluorine NMR". Organic Letters (ACS Publications), 2012. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlLOg4yeGzIgnCvKxiVa4tmKMTtfRh6RQWKYkJjRQkOYLabZVnmntMAu_osWLmunqdwGF_b3-5QKDoCCCXFkZcDP3Mgju6Wi7YKmheDav6aSROLXfC14MdVqlBg5_WDu5V8VQgkg==]

- Guenther, T., et al. "One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB)". Pharmaceuticals (MDPI), 2019. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPB4uN5HaBSnIiNqgSfRczj-bw_vaSXQGM9TQZSj_ivCC7rBj2Y4WwA4biVMBo-Wj6XTkMY1tN6T-W1Kqo5fN9TUo5HoAt26eFfPnepPTTy9h6HE3xoOrTryZPhz2bP7CYL6kf]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Methyl 2,3-dimethoxy-6-fluorobenzoate | 1260793-27-8 [sigmaaldrich.com]

- 3. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of Methyl 2,3-dimethoxy-6-fluorobenzoate

Introduction: Navigating the Challenges of Highly Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly challenging yet valuable substrate: Methyl 2,3-dimethoxy-6-fluorobenzoate . This compound represents a confluence of synthetic hurdles, including a sterically congested ortho-position and the notoriously inert carbon-fluorine (C-F) bond. Overcoming these challenges provides access to a unique class of polysubstituted biaryl compounds, which are of significant interest in drug discovery and materials science.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals. We will dissect the mechanistic nuances, present a robust, field-tested protocol adapted from closely related structures, and offer expert insights to navigate the complexities of this advanced Suzuki-Miyaura coupling.

The Causality Behind the Challenge: Steric Hindrance and C-F Bond Activation

The successful coupling of Methyl 2,3-dimethoxy-6-fluorobenzoate is not trivial and is predicated on understanding and overcoming two primary obstacles:

-

The Inert C-F Bond: The C(sp²)-F bond is the strongest carbon-halogen bond, making its cleavage in the oxidative addition step of the catalytic cycle the rate-determining barrier.[5] Unlike their bromide or iodide counterparts, aryl fluorides are significantly less reactive, necessitating highly active catalyst systems.[5] Activation often requires specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the insertion of the Pd(0) center into the C-F bond.

-

Steric Congestion: The substrate possesses a methoxy group at the C2 position, ortho to the fluorine atom. This substitution pattern creates significant steric hindrance around the reaction center. This congestion can impede the approach of the bulky palladium catalyst, slowing down or inhibiting the crucial oxidative addition step. The choice of ligand is therefore critical; it must be bulky enough to stabilize the active monoligated Pd(0) species but not so large as to be sterically prohibitive itself.

A successful protocol must therefore employ a catalytic system potent enough to cleave the C-F bond while navigating the crowded steric environment of the substrate.

The Strategic Approach: Catalyst System and Reagent Selection

Based on established principles for challenging couplings and data from analogous transformations of 2,3-dimethoxy-6-fluorobenzoic acid, the following system is recommended. The logic behind each component is crucial for achieving a successful outcome.

-

Palladium Pre-catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Rationale: This is a highly reliable and versatile air-stable Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand possesses a large bite angle and electronic properties that are well-suited for stabilizing the palladium center throughout the catalytic cycle, making it effective for a wide range of cross-coupling reactions, including those involving challenging substrates.

-

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Rationale: A base is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[6] For a substrate containing a methyl ester, a moderately strong, non-nucleophilic inorganic base is critical. Stronger, more nucleophilic bases like sodium hydroxide or alkoxides could lead to the undesirable hydrolysis of the ester functionality. K₂CO₃ and Cs₂CO₃ provide the necessary basicity to facilitate the formation of the reactive boronate species without compromising the ester group.

-

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 ratio)

-

Rationale: A polar aprotic solvent like 1,4-dioxane is ideal for dissolving the organic substrates and the catalyst complex. The addition of a controlled amount of water is often beneficial, as it can aid in dissolving the inorganic base and facilitate the transmetalation step. The precise ratio may require empirical optimization but a 4:1 to 5:1 mixture is a robust starting point. The solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Detailed Experimental Protocol

This protocol provides a self-validating system for the Suzuki-Miyaura coupling of Methyl 2,3-dimethoxy-6-fluorobenzoate with a representative arylboronic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Materials:

-

Methyl 2,3-dimethoxy-6-fluorobenzoate (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Pd(dppf)Cl₂ (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed deionized water

-

Standard laboratory glassware for reaction, workup, and purification

Diagram of Experimental Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2,3-dimethoxy-6-fluorobenzoate (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.5 mmol, 2.5 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle, which is crucial for understanding potential side reactions and for optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data & Troubleshooting

The following table summarizes typical reaction parameters. Yields are highly dependent on the specific arylboronic acid used and may require optimization.

| Parameter | Recommended Value/Condition | Rationale |

| Aryl Fluoride | Methyl 2,3-dimethoxy-6-fluorobenzoate | Substrate |

| Arylboronic Acid | 1.2 - 1.5 equivalents | Drives reaction to completion; compensates for potential homocoupling or protodeboronation. |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Robust pre-catalyst for challenging C-F activation. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) | Activates boronic acid without causing ester hydrolysis. |

| Solvent | Degassed 1,4-Dioxane / H₂O (4:1) | Solubilizes organic and inorganic components. |

| Temperature | 90 - 100 °C | Provides thermal energy to overcome the activation barrier of C-F bond cleavage. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the active Pd(0) catalyst from oxidative deactivation. |

| Typical Yield | 50 - 85% | Dependent on coupling partner and optimization. |

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Incrementally increase temperature (e.g., to 110 °C), monitoring for decomposition.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄ if K₂CO₃ is ineffective. |

| Protodeboronation | 1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and dry reagents. Minimize the amount of water in the solvent system.2. Use the mildest effective base (K₂CO₃). Monitor the reaction to avoid excessive heating times. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system favors homocoupling. | 1. Improve inert atmosphere technique.2. Slightly decrease catalyst loading. Ensure a slight excess of the boronic acid is used (e.g., 1.2 eq). |

| Ester Hydrolysis | 1. Base is too nucleophilic or strong.2. Reaction temperature is too high or time is too long. | 1. Use K₂CO₃ instead of stronger bases. Avoid NaOH, KOH, or alkoxides.2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. |

Conclusion

The Suzuki-Miyaura coupling of Methyl 2,3-dimethoxy-6-fluorobenzoate is a challenging transformation that requires a strategic and well-reasoned approach. By selecting a highly active palladium catalyst system, such as Pd(dppf)Cl₂, and employing a non-nucleophilic base to preserve the ester functionality, researchers can successfully synthesize valuable polysubstituted biaryl compounds. The protocol and insights provided herein serve as an authoritative guide for navigating the complexities of C-F bond activation in sterically hindered systems, enabling the advancement of synthetic programs in pharmaceutical and materials science discovery.

References

-

Piscitelli, F., et al. (2010). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules, 15(4), 2419-2429. Available at: [Link]

-

Al-Amin, M., et al. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules, 20(4), 7526-7575. Available at: [Link]

-

Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

-

Dorta, R., et al. (2011). A Bulky N-Heterocyclic Carbene Palladium Complex for the Room-Temperature Suzuki-Miyaura Coupling of Tetra-ortho-substituted Biaryls. Angewandte Chemie International Edition, 50(36), 8414-8417. Available at: [Link]

- Anctil, E. J. G., et al. (2016). U.S. Patent No. 9,394,268. Washington, DC: U.S. Patent and Trademark Office.

-